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Compound of Interest

Compound Name:
Methyl 2-(6-Hydroxy-1,2-

benzisoxazol-3-yl)acetate

Cat. No.: B1436704 Get Quote

The 1,2-benzisoxazole core is a heterocyclic aromatic organic compound that has emerged as

a "privileged scaffold" in modern drug discovery.[1][2][3] Its rigid structure and versatile

electronic properties allow it to serve as a highly effective pharmacophore, capable of forming

potent and selective interactions with a wide array of biological targets.[1] This has led to the

development of numerous clinically successful drugs across several therapeutic areas, most

notably in the treatment of central nervous system (CNS) disorders. Marketed drugs such as

the antipsychotics Risperidone, Paliperidone, Ziprasidone, and Lurasidone are cornerstone

examples of the scaffold's therapeutic potential.[2][4]

This guide provides a comparative analysis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-
yl)acetate, a foundational derivative, against these clinically established benzisoxazoles. We

will dissect the structure-activity relationships (SAR) that govern their pharmacological profiles,

provide detailed experimental protocols for their evaluation, and offer insights into the strategic

design of next-generation benzisoxazole-based therapeutics.

Structural Analysis: Deconstructing the
Benzisoxazole Pharmacophore
The therapeutic efficacy of benzisoxazole derivatives is intrinsically linked to the nature and

position of substituents on the core bicyclic ring and the side chains attached to it.
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The Core Compound: Methyl 2-(6-Hydroxy-1,2-
benzisoxazol-3-yl)acetate
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (CAS 34173-07-4) represents a simple

yet informative starting point for our analysis.[5][6] Its structure consists of:

The 1,2-Benzisoxazole Core: The foundational pharmacophore.

A 6-Hydroxy Group: This phenolic hydroxyl group can significantly influence the molecule's

physicochemical properties. It can act as a hydrogen bond donor and acceptor, potentially

enhancing binding affinity to target receptors and increasing aqueous solubility. It also

presents a potential site for metabolic modification (e.g., glucuronidation).

A 3-yl-acetate Side Chain: The ester moiety at position 3 is a key site for derivatization. In

many CNS-active drugs, this position is linked to a piperidine or piperazine ring, which is

crucial for interacting with aminergic G-protein coupled receptors (GPCRs).

While extensive biological data for this specific compound is not publicly available, its structure

suggests it is likely a synthetic intermediate or a fragment for library development. Its value lies

in its potential for elaboration into more complex and potent molecules.

Comparative Derivatives: Clinically Approved
Antipsychotics
The most successful benzisoxazole derivatives are atypical antipsychotics that modulate

dopaminergic and serotonergic pathways. Their structures reveal a common design motif: a

benzisoxazole core linked via an alkyl chain to a basic amine, typically a piperidine or

piperazine ring.

Risperidone and Paliperidone: Risperidone features a 6-fluoro-1,2-benzisoxazole core linked

to a complex piperidine moiety. Paliperidone (9-hydroxyrisperidone) is its primary active

metabolite.[7] The only structural difference is the addition of a hydroxyl group on the

piperidine ring system, which alters its pharmacokinetics and receptor signaling profile.[8][9]

[10]
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Ziprasidone: This agent incorporates a benzisothiazole (a sulfur analog of benzisoxazole)

core, demonstrating that isosteric replacement is a valid strategy.[11] Its mechanism involves

a combination of D2 and 5-HT2A antagonism, along with serotonin and norepinephrine

reuptake inhibition.[12][13]

Lurasidone: Lurasidone also utilizes a benzisothiazole core, linked to a piperazine ring and a

bicyclic imide moiety.[14][15][16] It exhibits a unique high affinity for the 5-HT7 receptor in

addition to D2 and 5-HT2A receptors, which may contribute to its effects on mood and

cognition.[17]

Pharmacological Profile: A Comparison of Receptor
Binding Affinities
The therapeutic and side-effect profiles of these drugs are largely determined by their binding

affinities for various neurotransmitter receptors. Atypical antipsychotics classically exhibit potent

antagonism at dopamine D2 and serotonin 5-HT2A receptors. Affinities at other receptors, such

as histaminergic (H1), adrenergic (α1), and muscarinic (M1), often correlate with side effects

like sedation, orthostatic hypotension, and anticholinergic effects.

Compound
Dopamine

D2 (Ki, nM)

Serotonin 5-

HT2A (Ki,

nM)

Serotonin 5-

HT7 (Ki, nM)

Adrenergic

α1 (Ki, nM)

Histamine

H1 (Ki, nM)

Risperidone 3.13 - 5.9 0.16 - 0.54 3.7 0.83 - 1.1 2.9 - 21

Paliperidone 4.8 - 6.0 0.3 - 0.6 2.6 1.1 - 2.6 11 - 16

Ziprasidone 4.8 0.4 1.3 - 4.7 10 47

Lurasidone 0.994 0.47 0.495 47.7 >1000

Data compiled from publicly available databases and literature. Ki values can vary between

studies based on experimental conditions.

Key Insights from the Data:
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All four compounds show high affinity for both D2 and 5-HT2A receptors, consistent with their

classification as atypical antipsychotics.

The 5-HT2A/D2 binding ratio is a key characteristic; a higher ratio is often hypothesized to

lead to a lower incidence of extrapyramidal side effects.

Lurasidone's negligible affinity for H1 and M1 receptors contributes to its favorable side-

effect profile regarding sedation and weight gain.[14][17]

Ziprasidone's affinity for adrenergic and histaminergic receptors can lead to orthostatic

hypotension and somnolence.[18][19]

Synthetic Strategies and Experimental Workflows
The synthesis of 3-substituted 1,2-benzisoxazoles typically involves the construction of the

heterocyclic ring followed by the attachment of the side chain.

General Synthetic Workflow
A common approach involves the cyclization of an appropriately substituted 2-hydroxy-

acetophenone oxime. This workflow allows for the introduction of various substituents on the

benzene ring.
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Step 1: Oxime Formation

Step 2: Cyclization to Benzisoxazole Core

Step 3: Side Chain Introduction
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Reaction
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Reaction

Click to download full resolution via product page

General Synthetic Workflow for 3-Substituted Benzisoxazoles.

Detailed Experimental Protocol: Synthesis of a
Lurasidone Precursor
This protocol describes the condensation reaction to form the core structure of Lurasidone,

illustrating a key synthetic step for advanced derivatives.[20]
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Objective: To synthesize Lurasidone via condensation of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-

yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate and (3aR,4S,7R,7aS)-4,7-

Methano-1H-isoindole-1,3(2H)-dione.

Materials:

Intermediate 4: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-

piperazinium] methanesulfonate (66.2 mol)

Intermediate 5: (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (72.8 mol)

Potassium Carbonate (K2CO3) (79.7 mol)

Toluene (270 L)

Deionized Water

HCl in Isopropanol

Procedure:

Reaction Setup: Suspend Intermediate 4 (28.8 kg), Intermediate 5 (12.0 kg), and potassium

carbonate (11.0 kg) in toluene (270 L) in a suitable reaction vessel equipped with a stirrer

and condenser.

Heating: Heat the suspension to 105°C and maintain for 15 hours.

Reaction Monitoring: Monitor the reaction progress by Ultra-Performance Liquid

Chromatography (UPLC) until the starting materials are consumed.

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add

water (90 L) and stir to dissolve the inorganic salts.

Phase Separation: Transfer the mixture to a separation funnel and separate the aqueous

and organic phases.

Concentration: Concentrate the organic phase under reduced pressure to a small volume.
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Product Isolation: Treat the concentrated solution with HCl in isopropanol to precipitate

Lurasidone hydrochloride.

Purification: Collect the solid product by filtration, wash with cold isopropanol, and dry under

vacuum to yield the final product.

Evaluation Protocols: Quantifying Biological
Activity
To compare the performance of a novel derivative like Methyl 2-(6-Hydroxy-1,2-benzisoxazol-
3-yl)acetate against established drugs, standardized in vitro assays are essential.

Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the Dopamine D2 and

Serotonin 5-HT2A receptors.

Principle: This assay measures the ability of a test compound to compete with a known

radiolabeled ligand for binding to a specific receptor expressed in a cell membrane preparation.

Materials:

Cell membranes expressing human D2 or 5-HT2A receptors.

Radioligand: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A).

Test compound (e.g., Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate) dissolved in

DMSO.

Non-specific binding control: Haloperidol (for D2) or Mianserin (for 5-HT2A).

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4).

96-well filter plates and a cell harvester.

Scintillation fluid and a liquid scintillation counter.
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Procedure:

Preparation: Prepare serial dilutions of the test compound in assay buffer.

Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near

its Kd), and either the test compound, buffer (for total binding), or the non-specific control (for

non-specific binding).

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction.

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

Termination: Terminate the reaction by rapid filtration through the filter plate using a cell

harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the

radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the

percentage of specific binding against the logarithm of the test compound concentration. Fit

the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration

of test compound that inhibits 50% of specific binding).

Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Visualizing the Mechanism of Action
The therapeutic effect of these antipsychotics is attributed to their combined antagonism of D2

and 5-HT2A receptors in different brain pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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